Paclitaxel-d5

Description

Properties

IUPAC Name |

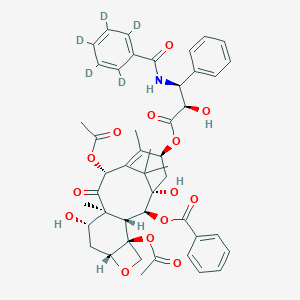

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINICONZNJXQF-JQTCHTAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

858.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Paclitaxel-d5 and its primary use in research

An In-depth Analysis of Deuterated Paclitaxel and its Application as an Internal Standard in Quantitative Research

For Immediate Release

This technical guide provides a comprehensive overview of Paclitaxel-d5, a deuterated analog of the widely used anti-cancer drug Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its primary application in research, detailed experimental protocols, and relevant biological pathways.

Introduction to this compound

This compound is a stable isotope-labeled form of Paclitaxel, where five hydrogen atoms on the benzoyl group have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than Paclitaxel, while retaining the same chemical properties. This key difference makes this compound an ideal internal standard for the quantitative analysis of Paclitaxel in biological matrices using mass spectrometry-based techniques.[1][2] Its primary role is to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of Paclitaxel quantification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C47H46D5NO14 | [1][3] |

| Molecular Weight | ~859.0 g/mol | [1] |

| Purity | ≥98% | [3] |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d5) | [1] |

| Appearance | Solid | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage Temperature | -20°C | [1] |

Primary Use in Research: An Internal Standard for Quantitative Analysis

The predominant application of this compound in research is as an internal standard for the accurate quantification of Paclitaxel in various biological samples, such as plasma, serum, and tissue homogenates.[4] This is crucial in pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the behavior of the analyte (Paclitaxel) during sample extraction, ionization, and fragmentation, thus compensating for matrix effects and procedural losses.

Experimental Workflow for Paclitaxel Quantification

The general workflow for quantifying Paclitaxel in a biological sample using this compound as an internal standard involves several key steps, as illustrated in the following diagram.

Caption: Experimental workflow for Paclitaxel quantification.

Detailed Experimental Protocols

While specific parameters may vary between laboratories and instrumentation, the following sections provide a representative protocol for the quantification of Paclitaxel in human plasma using this compound as an internal standard, based on published methodologies.[5][6]

Preparation of Calibration Standards and Quality Control Samples

-

Stock Solutions: Prepare individual stock solutions of Paclitaxel and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Paclitaxel stock solution to create working standards for the calibration curve. A separate working solution of this compound is prepared for spiking.

-

Calibration Curve: Spike blank human plasma with the Paclitaxel working standards to create a calibration curve covering the expected concentration range of the study samples (e.g., 1 to 1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the assay.

Sample Preparation

-

Aliquoting: Aliquot a small volume of plasma sample (e.g., 100 µL) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a fixed amount of the this compound working solution to each sample, standard, and QC, except for the blank matrix.

-

Protein Precipitation/Extraction: Add a protein precipitating agent and extraction solvent (e.g., acetonitrile or methyl tert-butyl ether) to the plasma samples. Vortex vigorously to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing Paclitaxel and this compound to a new tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase.

LC-MS/MS Conditions

A summary of typical LC-MS/MS parameters is provided in Table 2.

| Parameter | Typical Value |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | A gradient elution is typically used to separate Paclitaxel from matrix components. |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | Paclitaxel: m/z 854.4 -> 286.2; this compound: m/z 859.4 -> 291.2 |

Quantitative Data Summary

The use of this compound as an internal standard allows for the generation of high-quality quantitative data. Table 3 summarizes typical performance characteristics of LC-MS/MS methods for Paclitaxel quantification.

| Parameter | Typical Performance | Reference |

| Linearity (r²) | > 0.99 | [6] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | [6] |

| Intra-day Precision (%CV) | < 15% | [5] |

| Inter-day Precision (%CV) | < 15% | [5] |

| Accuracy | 85 - 115% | [5] |

| Extraction Recovery | > 80% | [4] |

Biological Context: Paclitaxel Metabolism and Signaling Pathways

While this compound's primary role is analytical, understanding the biological fate and action of Paclitaxel is crucial for interpreting the quantitative data obtained.

Paclitaxel Metabolism

Paclitaxel is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[4] These enzymes hydroxylate Paclitaxel to form less active metabolites. The quantification of Paclitaxel and its metabolites is essential for understanding its pharmacokinetic profile and potential drug-drug interactions.

Caption: Metabolic pathway of Paclitaxel.

Paclitaxel-Induced Apoptosis and the p53 Signaling Pathway

Paclitaxel exerts its anti-cancer effects by stabilizing microtubules, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[7] One of the key signaling pathways involved in Paclitaxel-induced apoptosis is the p53 pathway.[3][8] Paclitaxel treatment can lead to the phosphorylation and activation of p53, a tumor suppressor protein, which in turn activates downstream targets that promote apoptosis.

Caption: Paclitaxel-induced p53 signaling pathway.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and drug development. Its use as an internal standard in LC-MS/MS assays ensures the reliable quantification of Paclitaxel, providing critical data for understanding its pharmacokinetics, metabolism, and mechanism of action. This technical guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this compound in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. P450 induction alters paclitaxel pharmacokinetics and tissue distribution with multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paclitaxel Induce Apoptosis of Giant Cells Tumor of Bone via TP53INP1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paclitaxel promotes lung cancer cell apoptosis via MEG3-P53 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Paclitaxel-d5 (CAS Number: 1129540-33-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Paclitaxel-d5, a deuterated analog of the widely used anti-cancer drug, Paclitaxel. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, analytical methodologies, and applications in research.

Core Compound Information

This compound is a stable isotope-labeled version of Paclitaxel, where five hydrogen atoms on the benzoyl group have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various research applications, particularly in pharmacokinetic and metabolism studies, where it serves as an internal standard for the accurate quantification of Paclitaxel in biological matrices.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 1129540-33-5 |

| Molecular Formula | C₄₇H₄₆D₅NO₁₄ |

| Molecular Weight | 858.94 g/mol |

| Appearance | White to Off-White Solid |

| Purity | ≥98% |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₅) |

| Solubility | Slightly soluble in chloroform and methanol |

| Storage Conditions | -20°C |

Mechanism of Action of the Parent Compound (Paclitaxel)

Understanding the mechanism of action of the parent compound, Paclitaxel, is crucial for designing experiments with its deuterated analog. Paclitaxel is a potent anti-mitotic agent that functions by stabilizing microtubules, which are essential components of the cell's cytoskeleton.[1][2]

Key aspects of Paclitaxel's mechanism of action include:

-

Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization. This leads to the formation of abnormally stable and non-functional microtubules.[1][2]

-

Mitotic Arrest: The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle during cell division, causing the cell cycle to arrest in the G2/M phase.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), which is the primary mechanism by which Paclitaxel exerts its cytotoxic effects against cancer cells.[1]

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Below are detailed protocols for its use in such applications.

Quantification of Paclitaxel in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of Paclitaxel in plasma or cell culture media. Optimization of specific parameters may be required depending on the instrumentation and matrix used.

2.1.1. Materials and Reagents

-

Paclitaxel analytical standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma, cell culture medium)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., cold acetonitrile)

2.1.2. Sample Preparation

-

Protein Precipitation:

-

To 100 µL of plasma or cell culture medium, add 20 µL of this compound internal standard solution (concentration to be optimized).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 100 µL of plasma or cell culture medium, add 20 µL of this compound internal standard solution.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute Paclitaxel and this compound with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

-

2.1.3. LC-MS/MS Conditions

| Parameter | Recommended Conditions |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Paclitaxel: m/z 854.4 → 286.2this compound: m/z 859.4 → 291.2 |

2.1.4. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (Paclitaxel) to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of Paclitaxel and a fixed concentration of this compound.

Cellular Uptake and Efflux Assay using this compound

This protocol outlines a method to study the uptake and efflux of Paclitaxel in cancer cells, leveraging the distinct mass of this compound for accurate quantification.

2.2.1. Cell Culture and Treatment

-

Seed cancer cells (e.g., A549, HeLa) in 6-well plates and allow them to adhere overnight.

-

For uptake studies, treat the cells with a known concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

For efflux studies, first preload the cells with this compound for a defined period (e.g., 2 hours). Then, wash the cells with ice-cold PBS and incubate with fresh, drug-free medium for different time points to monitor the efflux of the compound.

2.2.2. Sample Collection and Preparation

-

At each time point, wash the cells twice with ice-cold PBS to remove extracellular drug.

-

Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).

-

Collect the cell lysate and determine the protein concentration using a BCA assay.

-

Perform protein precipitation on the cell lysate as described in section 2.1.2, adding a known amount of a suitable internal standard (e.g., a different deuterated analog if available, or a structurally similar compound like docetaxel).

2.2.3. LC-MS/MS Analysis and Data Interpretation

-

Analyze the samples using the LC-MS/MS method described in section 2.1.3.

-

Quantify the intracellular concentration of this compound at each time point.

-

Normalize the intracellular drug concentration to the total protein concentration of the cell lysate.

-

Plot the intracellular concentration of this compound over time to determine the kinetics of uptake and efflux.

Visualizations

The following diagrams illustrate key concepts and workflows related to Paclitaxel and the use of this compound.

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Caption: Workflow for quantifying Paclitaxel using this compound.

Caption: Experimental workflow for cellular uptake and efflux studies.

References

The Stabilizing Touch: A Technical Guide to Paclitaxel's Mechanism of Action in Microtubule Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of paclitaxel, a cornerstone of cancer chemotherapy and an invaluable tool for studying microtubule dynamics. We delve into the molecular interactions, cellular consequences, and the experimental protocols used to elucidate its function, presenting key quantitative data and visual pathways to support a comprehensive understanding.

Core Mechanism: How Paclitaxel Locks the Cytoskeleton

Paclitaxel exerts its powerful anti-mitotic effects by binding to and stabilizing microtubules, which are essential components of the cell's cytoskeleton.[1][2] These dynamic polymers, formed from α- and β-tubulin heterodimers, must continuously grow and shrink to perform their functions, particularly the segregation of chromosomes during cell division.[1] Paclitaxel disrupts this vital dynamism.

Binding to the β-Tubulin Subunit: The primary action of paclitaxel is to bind specifically to the β-tubulin subunit of the tubulin heterodimer, within the microtubule polymer.[1][3][4][5] It binds in a 1:1 stoichiometry to a pocket on the interior surface of the microtubule, facing the lumen.[4][6] This binding site is distinct from that of other microtubule-targeting agents like colchicine or vinblastine.

Promotion of Assembly and Hyper-Stabilization: Paclitaxel actively promotes the assembly of tubulin dimers into microtubules and stabilizes them by preventing their disassembly.[1][3] This leads to the formation of incredibly stable, non-functional microtubules.[3] The drug essentially mimics the effect of GTP-bound tubulin, which forms a stabilizing cap at the growing end of microtubules, but paclitaxel's effect is not dependent on the nucleotide state.[7][8] This results in the inhibition of the normal dynamic reorganization of the microtubule network that is essential for mitosis.[3]

Suppression of Microtubule Dynamics: The critical consequence of this stabilization is the potent suppression of microtubule dynamics. Paclitaxel significantly inhibits both the growing and shortening rates of microtubules.[9] This kinetic stabilization freezes the microtubule network, preventing the formation of a functional mitotic spindle.[7]

Cellular Consequences:

-

Mitotic Arrest: By disrupting mitotic spindle formation, paclitaxel triggers a cell cycle arrest at the G2/M phase.[1][3][10] The cell is unable to properly align and segregate its chromosomes, leading to a prolonged mitotic block.[4]

-

Apoptosis: This sustained mitotic arrest ultimately activates the apoptotic, or programmed cell death, pathway, leading to the elimination of the cancer cell.[1][3][4] This can involve the activation of various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway and the Bcl-2 family of proteins.[1][3]

-

Microtubule Bundling: At higher concentrations, paclitaxel can also induce the formation of abnormal arrays or "bundles" of microtubules throughout the cell cycle.[3][11]

Quantitative Data Presentation

The effects of paclitaxel have been quantified across numerous studies, providing a basis for its clinical use and research applications.

Table 1: Effects of Paclitaxel on Microtubule Dynamics in Human Cancer Cells

| Cell Line | Paclitaxel Conc. | Effect on Shortening Rate | Effect on Growing Rate | Effect on Dynamicity | Reference |

| Caov-3 (Ovarian) | 100 nM | 32% inhibition | 24% inhibition | 31% inhibition | [9] |

| A-498 (Kidney) | 100 nM | 26% inhibition | 18% inhibition | 63% inhibition | [9] |

| HeLa (Cervical) | 10 nM | Pronounced suppression | - | - | [12] |

| HeLa (HAβ3-5 mutant) | 10 nM | No suppression | - | - | [12] |

| HeLa (HAβ3-5 mutant) | 50 nM | Suppression observed | - | - | [12] |

Table 2: Cytotoxicity (IC50) of Paclitaxel in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time | IC50 Value (nM) | Reference |

| Various (8 lines) | Mixed | 24 h | 2.5 - 7.5 | [13] |

| Ovarian Carcinoma (7 lines) | Ovarian | - | 0.4 - 3.4 | [14] |

| SK-BR-3 | Breast (HER2+) | 72 h | ~5 | [15] |

| MDA-MB-231 | Breast (Triple Negative) | 72 h | ~2.5 | [15] |

| T-47D | Breast (Luminal A) | 72 h | ~2 | [15] |

| NSCLC (14 lines, median) | Lung (Non-Small Cell) | 24 h | 9,400 | [16] |

| NSCLC (14 lines, median) | Lung (Non-Small Cell) | 120 h | 27 | [16] |

| SCLC (14 lines, median) | Lung (Small Cell) | 120 h | 5,000 | [16] |

Table 3: Binding Affinity of Paclitaxel for Tubulin/Microtubules

| System | Method | Affinity Constant | Reference |

| HeLa Cells | Flow Cytometry (Competitive Binding) | Ki = 22 ± 2 nM | [17][18] |

| Purified Tubulin (Yeast) | Assembly Assay | EC50 = 1.1 µM | [19] |

| Purified Tubulin (Yeast, H227N mutant) | Assembly Assay | EC50 = 2.2 µM | [19] |

| Cross-linked Microtubules | Biochemical Assay | Kd = 15 nM | [17] |

| Cross-linked Microtubules | Biochemical Assay | Ki = 19 nM | [17] |

Experimental Protocols & Workflows

Investigating the mechanism of paclitaxel involves a combination of biochemical and cell-based assays.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

-

Objective: To quantify the effect of paclitaxel on the rate and extent of microtubule formation from purified tubulin dimers.

-

Principle: Microtubule polymerization scatters light. The increase in turbidity, measured as absorbance at 340-350 nm, is proportional to the total mass of microtubules.

-

Methodology:

-

Reagents: Purified tubulin protein (>99% pure), GTP, paclitaxel (or other test compounds), and a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA).

-

Procedure: a. Aliquots of tubulin solution are kept on ice to prevent spontaneous polymerization. b. In a temperature-controlled spectrophotometer set to 37°C, tubulin is mixed with GTP and various concentrations of paclitaxel in the polymerization buffer. c. The absorbance at 350 nm is monitored over time.

-

Data Analysis: The rate of polymerization (slope of the curve) and the maximum absorbance (total polymer mass) are determined. The concentration of paclitaxel that produces 50% of the maximal effect is calculated as the EC50.[19][20]

-

Protocol 2: Immunofluorescence Staining of Microtubules in Cultured Cells

This technique allows for the direct visualization of the effects of paclitaxel on the microtubule cytoskeleton within intact cells.

-

Objective: To observe changes in microtubule organization, such as the formation of microtubule bundles, in response to paclitaxel treatment.

-

Principle: Cells are fixed and permeabilized, allowing specific antibodies to access intracellular structures. A primary antibody against α- or β-tubulin binds to the microtubules, and a fluorescently-labeled secondary antibody binds to the primary antibody, allowing visualization by fluorescence microscopy.

-

Methodology:

-

Cell Culture: Adherent cells (e.g., HeLa, A549) are grown on glass coverslips.

-

Treatment: Cells are incubated with various concentrations of paclitaxel (e.g., 10 nM to 1 µM) for a defined period (e.g., 18-24 hours). A vehicle control (e.g., DMSO) is included.

-

Fixation & Permeabilization: Cells are fixed with paraformaldehyde or cold methanol to preserve cellular structures, then permeabilized with a detergent like Triton X-100 to allow antibody entry.

-

Staining: a. Incubate with a primary antibody (e.g., mouse anti-α-tubulin). b. Wash to remove unbound primary antibody. c. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse). d. A nuclear counterstain like DAPI may be added.

-

Imaging: Coverslips are mounted on slides and imaged using a fluorescence or confocal microscope. The first appearance of interphase microtubule bundles in HeLa cells was noted at 50 nM paclitaxel.[11]

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This is a high-throughput method to quantify the percentage of cells in different phases of the cell cycle, revealing the G2/M arrest induced by paclitaxel.

-

Objective: To determine the proportion of cells arrested in the G2/M phase following paclitaxel treatment.

-

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI) or DAPI, is used to stain the cells. The fluorescence intensity of a cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of thousands of individual cells.

-

Methodology:

-

Cell Culture and Treatment: Cells are cultured in suspension or harvested from plates and treated with paclitaxel for a period equivalent to at least one cell cycle (e.g., 24 hours).

-

Harvesting and Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol, which also permeabilizes the cells.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The data is typically displayed as a histogram of DNA content.

-

Data Analysis: The histogram is analyzed to determine the percentage of cells in G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[10][21][22] A significant increase in the G2/M population indicates a mitotic block.[10]

-

Structural Insights

Recent advances in X-ray crystallography and cryo-electron microscopy have provided high-resolution views of the paclitaxel binding site.[23][24][25] These studies confirm that paclitaxel binds to a pocket in β-tubulin, inducing a conformational change that stabilizes the straight, assembled form of tubulin protofilaments.[23] The binding of paclitaxel is enhanced in assembled microtubules because the assembly process itself involves a conformational reorganization of the βM-loop, which otherwise can block access to the binding site.[23][25] The bulky C13 side chain of the paclitaxel molecule is crucial for preferentially recognizing this assembled state.[23][25]

References

- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. droracle.ai [droracle.ai]

- 4. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 7. molbiolcell.org [molbiolcell.org]

- 8. pnas.org [pnas.org]

- 9. molbiolcell.org [molbiolcell.org]

- 10. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 16. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Research Collection | ETH Library [research-collection.ethz.ch]

- 25. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]

Comprehensive Long-Tail Keywords for Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) in Scientific Research

The following table provides a detailed list of SEO-driven, long-tail keywords related to "Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA)". These keywords are tailored for scientific researchers and are categorized based on their specific search intents, from foundational knowledge and application methods to troubleshooting and comparative analysis. This structured list is designed to guide the creation of targeted and effective scientific content.

| Category | Long-tail Keyword |

| Foundational & Exploratory | Cyclo(Arg-Gly-Asp-D-Phe-Cys) mechanism of action |

| biological function of cyclic RGD peptides | |

| Cyclo(Arg-Gly-Asp-D-Phe-Cys) integrin binding affinity | |

| structure-activity relationship of c(RGDfC) | |

| discovery and synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Cys) | |

| in vitro characterization of cyclic RGD peptides | |

| pharmacokinetic profile of Cyclo(Arg-Gly-Asp-D-Phe-Cys) | |

| c(RGDfC) TFA salt properties and handling | |

| role of D-phenylalanine in cyclic RGD peptide stability | |

| Cyclo(Arg-Gly-Asp-D-Phe-Cys) for αvβ3 integrin targeting | |

| understanding the disulfide bridge in c(RGDfC) | |

| Methodological & Application | Cyclo(Arg-Gly-Asp-D-Phe-Cys) protocol for cell adhesion assay |

| how to use c(RGDfC) for in vivo imaging | |

| Cyclo(Arg-Gly-Asp-D-Phe-Cys) in targeted drug delivery systems | |

| experimental design for cyclic RGD peptide studies | |

| c(RGDfC) conjugation to nanoparticles protocol | |

| methods for labeling Cyclo(Arg-Gly-Asp-D-Phe-Cys) with fluorophores | |

| application of cyclic RGD peptides in cancer research | |

| using c(RGDfC) as an antagonist in angiogenesis models | |

| protocol for dissolving Cyclo(Arg-Gly-Asp-D-Phe-Cys) TFA for experiments | |

| cell culture applications of Cyclo(Arg-Gly-Asp-D-Phe-Cys) | |

| c(RGDfC) in biomaterial surface coating techniques | |

| Troubleshooting & Optimization | improving Cyclo(Arg-Gly-Asp-D-Phe-Cys) solubility in aqueous buffers |

| troubleshooting c(RGDfC) peptide aggregation issues | |

| optimizing Cyclo(Arg-Gly-Asp-D-Phe-Cys) concentration for cell assays | |

| how to reduce non-specific binding of cyclic RGD peptides | |

| challenges in c(RGDfC) conjugation chemistry | |

| stability testing of Cyclo(Arg-Gly-Asp-D-Phe-Cys) in serum | |

| TFA removal from c(RGDfC) samples protocol | |

| refining purification methods for cyclic RGD peptides | |

| how to prevent oxidation of cysteine in c(RGDfC) | |

| troubleshooting low yield in cyclic RGD peptide synthesis | |

| optimizing storage conditions for long-term stability of c(RGDfC) | |

| Validation & Comparative | comparing Cyclo(Arg-Gly-Asp-D-Phe-Cys) vs linear RGD peptides |

| validation of c(RGDfC) binding specificity to integrins | |

| comparative analysis of different cyclic RGD peptide analogs | |

| Cyclo(Arg-Gly-Asp-D-Phe-Cys) vs cilengitide efficacy | |

| in vitro versus in vivo correlation for c(RGDfC) activity | |

| how to confirm the antagonist activity of Cyclo(Arg-Gly-Asp-D-Phe-Cys) | |

| cross-reactivity assessment of c(RGDfC) with other receptors | |

| validating the purity of Cyclo(Arg-Gly-Asp-D-Phe-Cys) TFA by HPLC | |

| comparing the efficacy of c(RGDfC) in different tumor models | |

| head-to-head comparison of integrin antagonists | |

| validating the effect of D-Phe substitution in cyclic RGD peptides |

Paclitaxel-d5: A Technical Guide for Researchers

For Immediate Release

This technical document provides an in-depth overview of Paclitaxel-d5, a deuterated analog of the widely used anticancer agent Paclitaxel. Designed for researchers, scientists, and professionals in drug development, this guide details its core physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Physicochemical Data

This compound is a stable, isotopically labeled form of Paclitaxel, primarily utilized as an internal standard in quantitative analyses.[1][2][3] The inclusion of five deuterium atoms results in a higher molecular weight compared to the unlabeled compound, facilitating its distinction in mass spectrometry-based assays.

| Property | Value | References |

| Molecular Formula | C₄₇H₄₆D₅NO₁₄ | [1][2][4][5][6] |

| Molecular Weight | 858.94 g/mol | [1][4][6] |

| Exact Mass | 858.36200 Da | [5] |

| Purity | ≥98% | [4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| CAS Number | 1129540-33-5 | [1][4][5] |

Mechanism of Action and Signaling Pathways

As a deuterated analog, this compound is expected to exhibit the same mechanism of action as Paclitaxel. The primary antineoplastic activity of Paclitaxel involves the disruption of microtubule dynamics, a critical process for cell division.[7][8]

Key Mechanistic Steps:

-

Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[7][8][9] This leads to the formation of abnormally stable and non-functional microtubules.

-

Mitotic Arrest: The stabilization of microtubules disrupts the normal formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[7][9] This interference triggers a cell cycle arrest at the G2/M phase.[7]

-

Induction of Apoptosis: Prolonged mitotic arrest activates cellular signaling pathways that lead to programmed cell death, or apoptosis.[7][9] This process involves multiple signaling cascades, including:

-

Bcl-2 Family Proteins: Paclitaxel can modulate the expression and activity of pro- and anti-apoptotic proteins of the Bcl-2 family.[8]

-

p53-Dependent and -Independent Pathways: The induction of apoptosis by Paclitaxel can occur through mechanisms that are both dependent and independent of the p53 tumor suppressor protein.[2][3]

-

JNK/SAPK Pathway: The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) signaling pathway is also implicated in Paclitaxel-induced apoptosis.[7]

-

Experimental Protocols

This compound is a critical tool for the accurate quantification of Paclitaxel in biological matrices. It is commonly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Quantification of Paclitaxel in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the determination of Paclitaxel concentrations in plasma and tissue homogenates.

1. Sample Preparation:

-

Plasma:

-

Thaw frozen plasma samples on ice.

-

Spike a known concentration of this compound (internal standard) into a defined volume of plasma.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Tissue Homogenates:

-

Homogenize tissue samples in a suitable buffer (e.g., normal saline).[10]

-

Spike a known concentration of this compound into the tissue homogenate.

-

Perform liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction to isolate the analyte and internal standard.[10][11]

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for separation (e.g., 50 x 2.1 mm, 1.8 µm).[11][12]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M sodium acetate) and an organic solvent (e.g., acetonitrile) is common.[10]

-

Flow Rate: A typical flow rate is around 1.9 mL/min, but this will vary based on the column dimensions and particle size.[10]

-

Column Temperature: The column is often maintained at an elevated temperature (e.g., 58°C) to improve peak shape and reduce run time.[10]

3. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: A triple-quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Paclitaxel and this compound. For example, a transition for Paclitaxel could be m/z 854.4 → 286.2.[12] The transition for this compound would be shifted by approximately 5 Da.

4. Data Analysis:

-

A calibration curve is generated by plotting the peak area ratio of Paclitaxel to this compound against the concentration of Paclitaxel standards.

-

The concentration of Paclitaxel in unknown samples is determined from this calibration curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 1129540-33-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS#:1129540-33-5 | Chemsrc [chemsrc.com]

- 6. usbio.net [usbio.net]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 9. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection: Application to Pharmacokinetics and Tissues Distribution Study of Paclitaxel Loaded Targeted Polymeric Micelles in Tumor Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Solubility Profile of Paclitaxel-d5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility of Paclitaxel-d5 in three common laboratory solvents: methanol, dimethyl sulfoxide (DMSO), and chloroform. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with this deuterated analog of the widely used chemotherapeutic agent, Paclitaxel. The guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the key signaling pathway influenced by Paclitaxel.

Executive Summary

This compound, a deuterated internal standard for Paclitaxel, is frequently employed in pharmacokinetic and metabolic studies. Understanding its solubility in various organic solvents is crucial for the preparation of stock solutions, formulation development, and ensuring the accuracy and reproducibility of experimental results. This guide consolidates available data on the solubility of this compound and its non-deuterated counterpart, Paclitaxel, to provide a comprehensive resource for laboratory professionals.

Quantitative Solubility Data

The solubility of this compound in methanol, DMSO, and chloroform is summarized in the table below. It is important to note that precise quantitative data for the deuterated form can be limited. Therefore, where specific data for this compound is unavailable, values for non-deuterated Paclitaxel are provided as a close approximation, given that the isotopic labeling is unlikely to significantly alter its solubility in organic solvents.

| Solvent | This compound Solubility (mg/mL) | This compound Solubility (mM) | Notes |

| Methanol | ≥ 1.5[1] | ≥ 1.75[1] | Data for Paclitaxel indicates a higher solubility of up to 50 mg/mL.[2][3] |

| DMSO | ≥ 5[1] | ≥ 5.82[1] | Data for Paclitaxel suggests a significantly higher solubility, with some sources indicating up to 50 mg/mL.[2][3] |

| Chloroform | Slightly Soluble | - | While quantitative data is limited, Paclitaxel is readily dissolved in chloroform for experimental procedures, suggesting a solubility of at least 10 mg/mL. |

Note: The molarity was calculated based on the molecular weight of this compound (859.0 g/mol ).

Experimental Protocols for Solubility Determination

A reliable and commonly employed method for determining the equilibrium solubility of a compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method for Equilibrium Solubility

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a sealed vial containing a known volume of the solvent (methanol, DMSO, or chloroform).

-

Equilibration: The vials are agitated in a temperature-controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.

-

Sample Collection: A clear supernatant is carefully collected for analysis. To remove any remaining particulate matter, the supernatant can be filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Sample Preparation for Analysis: The collected supernatant is appropriately diluted with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector is used.

-

Mobile Phase: A common mobile phase for Paclitaxel analysis is a mixture of acetonitrile and water.

-

Detection: Paclitaxel and its deuterated analog can be detected by UV absorbance at approximately 227 nm.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the analyte in the diluted supernatant is determined by comparing its peak area to the calibration curve. The original solubility is then calculated by applying the dilution factor.

Visualizing Paclitaxel's Mechanism of Action

Paclitaxel exerts its cytotoxic effects by interfering with the normal function of microtubules, which are essential components of the cell's cytoskeleton. The following diagram illustrates the key signaling pathway affected by Paclitaxel, leading to cell cycle arrest and apoptosis.

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Experimental Workflow for Solubility Determination

The logical flow of determining the solubility of this compound is depicted in the workflow diagram below.

Caption: Workflow for determining this compound solubility.

References

- 1. Distinct Solubility and Cytotoxicity Regimes of Paclitaxel-Loaded Cationic Liposomes at Low and High Drug Content Revealed by Kinetic Phase Behavior and Cancer Cell Viability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Understanding the Structure and Stability of Paclitaxel Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for deuterium-labeled paclitaxel, a critical tool in pharmaceutical research and development. Deuterated standards are essential for pharmacokinetic studies, metabolic profiling, and as internal standards in quantitative bioanalysis by mass spectrometry. This document details the primary strategies for introducing deuterium into the paclitaxel molecule, summarizes key quantitative data, and provides illustrative diagrams of the synthetic workflows.

Introduction to Deuterium-Labeled Paclitaxel

Deuterium labeling of drug molecules, such as paclitaxel, involves the strategic replacement of one or more hydrogen atoms with their stable isotope, deuterium (²H or D). This substitution can subtly alter the physicochemical properties of the molecule. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can result in a kinetic isotope effect (KIE), where the rate of reactions involving the cleavage of a C-D bond is slower than that of a C-H bond. This effect is particularly relevant in drug metabolism, which often involves enzymatic C-H bond oxidation.

The primary applications of deuterium-labeled paclitaxel include:

-

Internal Standards: Paclitaxel-d5 is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantitative analysis of paclitaxel in biological matrices.[1]

-

Metabolic Studies: Deuterium labeling can be used to trace the metabolic fate of paclitaxel in vivo and in vitro, helping to identify and quantify its metabolites.

-

Pharmacokinetic Analysis: Deuterated paclitaxel can be used to improve the accuracy of pharmacokinetic studies by distinguishing the administered drug from its metabolites.

Synthetic Pathways for Deuterium-Labeled Paclitaxel

The synthesis of deuterium-labeled paclitaxel can be broadly categorized into two main approaches: semi-synthesis from naturally occurring precursors and total synthesis. The semi-synthetic routes are generally more practical and cost-effective.

Semi-synthesis from Baccatin III and 10-Deacetylbaccatin III

The most common starting materials for the semi-synthesis of paclitaxel are baccatin III and 10-deacetylbaccatin III (10-DAB). These precursors are extracted from the needles and twigs of the yew tree (Taxus species). The general strategy involves the protection of reactive hydroxyl groups, attachment of a deuterated C-13 side chain, and subsequent deprotection.

Pathway 1: Labeling via a Deuterated C-2 Benzoyl Group

The logical workflow for this synthesis is as follows:

References

Methodological & Application

Application Note: Quantification of Paclitaxel in Human Plasma by LC-MS/MS using Paclitaxel-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and accurate quantification of paclitaxel in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay utilizes paclitaxel-d5 as a stable isotope-labeled internal standard (IS) to ensure high precision and accuracy.[1][2][3] The sample preparation involves a straightforward protein precipitation procedure, followed by chromatographic separation on a C18 reverse-phase column. Detection is achieved using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of paclitaxel in a clinical research setting.

Introduction

Paclitaxel is a potent anti-neoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[4][5] Given its narrow therapeutic index and significant pharmacokinetic variability, accurate measurement of paclitaxel concentrations in plasma is crucial for optimizing therapeutic regimens and for research into its pharmacological behavior.[4][5] This protocol describes a robust and reliable LC-MS/MS method for the quantification of paclitaxel in human plasma, employing this compound as the internal standard to correct for matrix effects and variations in sample processing.[1][2][3]

Experimental

Materials and Reagents

-

Paclitaxel (analytical standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

Equipment

-

Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

-

Triple quadrupole mass spectrometer with ESI source (e.g., SCIEX, Agilent, Waters)

-

Analytical balance

-

Microcentrifuge

-

Pipettes and general laboratory consumables

Preparation of Stock and Working Solutions

-

Paclitaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of paclitaxel in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[6]

-

Paclitaxel Working Solutions: Prepare serial dilutions of the paclitaxel stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution (200 ng/mL): Dilute the this compound stock solution in acetonitrile.[6]

Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (200 ng/mL this compound in acetonitrile).

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

| Parameter | Setting |

| LC System | |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 45% B to 65% B over 4 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | ESI Positive |

| MRM Transitions | Paclitaxel: [M+Na]+, this compound: [M+Na]+ |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for specific instrument |

| Declustering Potential | Optimized for specific instrument |

Results and Discussion

Calibration Curve and Linearity

The method demonstrated excellent linearity over a concentration range of 10 to 10,000 ng/mL for paclitaxel in human plasma.[4] The calibration curve was constructed by plotting the peak area ratio of paclitaxel to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used for the analysis. The correlation coefficient (r²) was consistently greater than 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The accuracy was within ±15% of the nominal values, and the precision (coefficient of variation, %CV) was less than 15%, which is within the acceptable limits for bioanalytical method validation.[4][6]

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| Low | 30 | 98.5 - 103.2 | < 6.5 | 97.8 - 104.1 | < 7.8 |

| Medium | 150 | 95.9 - 101.7 | < 5.1 | 96.3 - 102.5 | < 6.2 |

| High | 2000 | 97.2 - 104.5 | < 4.8 | 98.1 - 103.9 | < 5.5 |

Recovery and Matrix Effect

The extraction recovery of paclitaxel from human plasma was determined to be consistent and reproducible across the different QC levels, typically ranging from 85% to 95%. The use of a stable isotope-labeled internal standard effectively compensated for any potential matrix effects, ensuring the reliability of the measurements.

Workflow Diagram

Caption: Experimental workflow for paclitaxel quantification.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of paclitaxel in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This protocol is well-suited for pharmacokinetic and therapeutic drug monitoring studies involving paclitaxel.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application of Paclitaxel-d5 in Pharmacokinetic Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Paclitaxel-d5 as an internal standard in pharmacokinetic (PK) studies. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in bioanalysis, offering high accuracy and precision in the quantification of paclitaxel in biological matrices.

Introduction to this compound in Pharmacokinetic Studies

Paclitaxel is a potent anti-cancer agent used in the treatment of various solid tumors, including ovarian, breast, and lung cancer.[1] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity.[2]

Pharmacokinetic studies of paclitaxel rely on the accurate quantification of the drug in biological samples, typically plasma or serum. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[3] To correct for variability during sample preparation and analysis, an internal standard (IS) is employed.

This compound, a deuterated analog of paclitaxel, serves as an ideal internal standard. Its physicochemical properties are nearly identical to paclitaxel, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. This co-eluting, mass-differentiated internal standard enables highly accurate and precise quantification, which is essential for reliable pharmacokinetic modeling.

Application Notes

The primary application of this compound is as an internal standard in bioanalytical methods for the quantitative determination of paclitaxel in biological matrices. This is a critical component of various pharmacokinetic studies, including:

-

Bioavailability and Bioequivalence Studies: These studies compare the rate and extent of absorption of different formulations of paclitaxel.[4] this compound is used to ensure the accuracy of the concentration measurements that underpin these comparisons.

-

Dose-Escalation and Dose-Proportionality Studies: In early-phase clinical trials, the pharmacokinetics of a new drug are assessed at different dose levels. This compound allows for the precise measurement of drug concentrations to determine if exposure increases proportionally with the dose.

-

Drug-Drug Interaction Studies: When paclitaxel is co-administered with other drugs, there is a potential for interactions that can alter its pharmacokinetic profile.[2] Accurate quantification using this compound is essential to identify and characterize these interactions.

-

Pharmacokinetic Studies in Special Populations: The pharmacokinetics of paclitaxel may be altered in specific patient populations, such as those with hepatic impairment or pediatric patients. Studies in these populations require robust bioanalytical methods employing a reliable internal standard like this compound.

-

Therapeutic Drug Monitoring (TDM): For certain drugs, TDM is used to adjust doses to maintain concentrations within a therapeutic window. While not yet standard for paclitaxel, research into the utility of TDM relies on accurate and precise measurement of drug levels.

Quantitative Data Summary

The following tables summarize key quantitative parameters from bioanalytical method validation studies for paclitaxel, which are representative of methods employing a stable isotope-labeled internal standard like this compound.

Table 1: Linearity and Sensitivity of Paclitaxel Quantification

| Parameter | Value | Biological Matrix | Reference |

| Linearity Range | 1 - 1000 ng/mL | Human Plasma | [5] |

| Correlation Coefficient (r²) | > 0.99 | Human Plasma | [5] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Human Plasma | [5] |

| Lower Limit of Detection (LOD) | 10 pg/mL | Human Plasma | [3] |

Table 2: Accuracy and Precision of Paclitaxel Quantification

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Low | < 9.5% | < 9.5% | 90.3 - 104.4% | 90.3 - 104.4% | [5] |

| Medium | < 9.5% | < 9.5% | 90.3 - 104.4% | 90.3 - 104.4% | [5] |

| High | < 9.5% | < 9.5% | 90.3 - 104.4% | 90.3 - 104.4% | [5] |

Table 3: Recovery and Matrix Effect

| Parameter | Value | Concentration Level | Reference |

| Recovery | 87.0% | 50, 500, 5000 ng/mL | [4] |

| Recovery Precision (%CV) | 0.80% | 50, 500, 5000 ng/mL | [4] |

Experimental Protocols

Protocol for Sample Preparation from Human Plasma

This protocol describes a typical liquid-liquid extraction procedure for the quantification of total paclitaxel in human plasma using this compound as an internal standard.

Materials:

-

Human plasma samples

-

This compound internal standard solution (e.g., 10.0 µg/mL in acetonitrile)

-

Acetonitrile (ACN), HPLC grade

-

Mobile phase (e.g., acetonitrile/0.2% formic acid in water = 70:30, v/v)

-

Microcentrifuge tubes or 96-well plates

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Aliquoting: To a 50 µL aliquot of human plasma sample in a microcentrifuge tube or a well of a 96-deep well plate, add 25 µL of the this compound internal standard solution.[4]

-

Protein Precipitation: Add 200 µL of acetonitrile to the plasma sample.[4]

-

Vortexing: Vortex the mixture for 15 minutes to ensure thorough mixing and protein precipitation.[4]

-

Centrifugation: Centrifuge the samples at 3700 rpm for 15 minutes to pellet the precipitated proteins.[4]

-

Supernatant Transfer: Carefully transfer a 100 µL aliquot of the clear supernatant to a clean tube or well.

-

Dilution: Add 50 µL of the mobile phase to the supernatant and vortex to mix.[4]

-

Injection: Inject an aliquot (e.g., 2 µL) of the resulting solution into the LC-MS/MS system for analysis.[4]

Protocol for LC-MS/MS Analysis

This protocol provides a representative set of conditions for the chromatographic separation and mass spectrometric detection of paclitaxel and this compound.

Liquid Chromatography (LC) Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Phenomenex C-18, 250x1.5 µm).[3]

-

Mobile Phase: A mixture of acetonitrile and water with 0.1% acetic acid (e.g., 80:20 v/v).[3]

-

Flow Rate: 0.8 mL/min.[3]

-

Injection Volume: 2 µL.[4]

-

Column Temperature: Ambient or controlled (e.g., 40°C).

-

Retention Time: Approximately 4.60 minutes for paclitaxel.[3]

Mass Spectrometry (MS/MS) Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Paclitaxel: m/z 854.6 → 286.2[5]

-

This compound: m/z 859.6 → 286.2 (example transition, product ion may be the same)

-

-

Collision Energy: Optimized for the specific instrument and transitions.

-

Dwell Time: Typically 100-200 ms per transition.

Visualizations

Caption: Workflow of a pharmacokinetic study using this compound.

Caption: Bioanalytical sample preparation workflow for paclitaxel analysis.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of paclitaxel in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the reliability of the data generated, which is fundamental for making informed decisions in drug development and clinical practice. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in this critical area of research.

References

- 1. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. dovepress.com [dovepress.com]

- 5. Quantitative determination of paclitaxel in human plasma using semi-automated liquid-liquid extraction in conjunction with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of Paclitaxel-d5 Stock and Working Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a potent anti-cancer agent, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Paclitaxel-d5, a deuterium-labeled version of paclitaxel, serves as an invaluable internal standard for the quantitative analysis of paclitaxel in biological matrices by mass spectrometry (MS)-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Its use ensures accurate and precise quantification by correcting for variations during sample preparation and analysis. This document provides detailed protocols for the preparation of this compound stock and working solutions for various research applications.

Quantitative Data Summary

The following tables provide a summary of the solubility, recommended storage conditions, and stability of this compound solutions.

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 5 mg/mL | [1] |

| Dimethylformamide (DMF) | ≥ 5 mg/mL | [1] |

| Ethanol | ≥ 1.5 mg/mL | [1] |

| Methanol | Slightly Soluble | [2] |

| Chloroform | Slightly Soluble | [2] |

Note: It is recommended to use freshly opened, anhydrous solvents, as hygroscopic solvents can negatively impact solubility.[1]

Table 2: Recommended Storage and Stability of this compound Solutions

| Solution Type | Storage Temperature | Duration | Reference |

| Solid Form | -20°C | ≥ 4 years | |

| Stock Solution in DMSO/DMF | -80°C | 6 months | [1] |

| -20°C | 1 month | [1] | |

| Diluted Working Solutions | 4°C (in 5% dextrose or 0.9% NaCl) | 72 hours | [4] |

| 20-23°C (in 5% dextrose or 0.9% NaCl) | 48 hours | [5] |

Note: To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or polypropylene tube

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh a desired amount of this compound (e.g., 1 mg) and transfer it to a sterile vial.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 1 mg/mL. For 1 mg of this compound, add 1 mL of DMSO.

-

Solubilization: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of this compound Working Solutions

The preparation of working solutions will vary depending on the intended application. Below are example protocols for preparing working solutions for use as an internal standard in LC-MS and for cell-based assays.

Materials:

-

This compound stock solution (1 mg/mL)

-

LC-MS grade acetonitrile or methanol

-

Sterile polypropylene tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock solution to improve accuracy. For example, dilute the 1 mg/mL stock solution 1:100 in acetonitrile to obtain a 10 µg/mL intermediate solution.

-

Add 10 µL of the 1 mg/mL stock solution to 990 µL of acetonitrile.

-

-

Final Working Solution: Dilute the intermediate solution to the final desired concentration. For a 100 ng/mL working solution, dilute the 10 µg/mL intermediate solution 1:100.

-

Add 10 µL of the 10 µg/mL intermediate solution to 990 µL of acetonitrile.

-

-

Storage: Store the working solution at 2-8°C if it is to be used within a few days. For longer-term storage, it is advisable to prepare it fresh from the stock solution.

Materials:

-

This compound stock solution (1 mg/mL in DMSO)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile polypropylene tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Molar Concentration of Stock: First, calculate the molar concentration of the 1 mg/mL stock solution. The molecular weight of this compound is approximately 859.0 g/mol .

-

1 mg/mL = 1 g/L

-

(1 g/L) / (859.0 g/mol ) = 0.001164 M = 1.164 mM

-

-

Serial Dilution: Perform serial dilutions in cell culture medium to reach the desired final concentration. To prepare a 1 µM working solution from a 1.164 mM stock:

-

Step 1 (Intermediate Dilution): Prepare a 1:100 dilution of the stock solution in cell culture medium (e.g., 10 µL of stock in 990 µL of medium) to get an 11.64 µM solution.

-

Step 2 (Final Dilution): Further dilute the intermediate solution to achieve 1 µM. For example, take approximately 86 µL of the 11.64 µM solution and add it to 914 µL of cell culture medium.

-

-

Immediate Use: It is recommended to prepare the final working solution in cell culture medium immediately before use to ensure stability and prevent precipitation. The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the preparation of this compound stock and working solutions.

Caption: Workflow for preparing this compound stock and working solutions.

Conclusion

The accurate and consistent preparation of this compound stock and working solutions is fundamental to its effective use in research and development. By following these detailed protocols and adhering to the specified storage and handling conditions, researchers can ensure the integrity and stability of their this compound solutions, leading to reliable and reproducible experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Purchase [D5]-Paclitaxel [nucleosyn.com]

- 4. Seventy-two-hour stability of Taxol in 5% dextrose or 0.9% sodium chloride in Viaflo, Freeflex, Ecoflac and Macoflex N non-PVC bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paclitaxel stability and compatibility in polyolefin containers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Paclitaxel-d5

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Paclitaxel-d5, a deuterated internal standard for the widely used anticancer drug, Paclitaxel. The protocol is optimized for researchers, scientists, and drug development professionals requiring accurate quantification of Paclitaxel in biological matrices. The methodology outlined below provides comprehensive parameters for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Paclitaxel is a potent anti-mitotic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to the disruption of normal mitotic spindle assembly and subsequent cell cycle arrest and apoptosis.[2][3] Accurate quantification of Paclitaxel in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[4] This document provides a detailed protocol for the detection of this compound using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is recommended for the extraction of Paclitaxel and its internal standard from plasma samples.

Protocol: Liquid-Liquid Extraction from Plasma

-

To 100 µL of plasma sample in a polypropylene tube, add 5 µL of the this compound internal standard working solution.

-

Vortex the sample for 10 seconds.

-

Add 400 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.[5]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 12,000 x g for 5 minutes at room temperature.[5]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[5]

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5]

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is critical for resolving the analyte from matrix components. The following parameters are recommended:

| Parameter | Value |

| Column | C18 reverse-phase, e.g., Phenomenex Synergi Polar-RP (4 µm, 50 x 2 mm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |

| Flow Rate | 0.3 mL/min[5] |

| Injection Volume | 5 µL[5] |

| Column Temperature | 30°C[6] |

| Gradient | 45% B to 65% B over 4.0 min, hold at 65% B for 1 min, return to 45% B[5] |

Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5000 V[5] |

| Source Temperature | 500°C[5] |

| Curtain Gas | 40 psi[5] |

| Collision Gas | 10 psi[5] |

| Nebulizer Gas (GS1) | 40 psi[5] |

| Heater Gas (GS2) | 40 psi[5] |

| Declustering Potential (DP) | 60 V[5] |

| Entrance Potential (EP) | 5 V[5] |

| Collision Energy (CE) | 20 V[5] |

| Collision Cell Exit Potential (CXP) | 15 V[5] |

MRM Transitions

The following MRM transitions should be monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Paclitaxel | 854.5 | 286.0[5] |

| This compound | 881.0 | 313.0 [7] |

Results and Discussion

This method provides excellent sensitivity and specificity for the detection of this compound. The chromatographic conditions ensure good peak shape and resolution, while the optimized mass spectrometry parameters allow for reliable quantification. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects, leading to high accuracy and precision. The linear range and limits of detection and quantification should be established by each laboratory based on their specific instrumentation and sample matrices.

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of this compound.

Paclitaxel Signaling Pathway

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry can be readily implemented in a research or drug development setting to support pharmacokinetic and other preclinical and clinical studies involving Paclitaxel.

References